molecular formula C7H7NO2S B6274566 (2E)-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enoic acid CAS No. 2196246-47-4

(2E)-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enoic acid

Cat. No.: B6274566
CAS No.: 2196246-47-4
M. Wt: 169.2
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Description

(2E)-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enoic acid is a chemical scaffold of significant interest in medicinal chemistry and oncology research. This compound features a thiazole heterocycle conjugated to an acrylic acid moiety, a structural motif shared with several known modulators of the Retinoid X Receptor-alpha (RXRα) . RXRα is a nuclear receptor that plays a vital role in cell proliferation, differentiation, and apoptosis, making it a promising therapeutic target for anti-cancer drug design . Research on structurally related thiazole-acrylic acid hybrids has demonstrated their potential as RXRα antagonists. These compounds can inhibit 9-cis-retinoic acid-induced RXRα transactivation and exhibit anti-proliferative activity against cancer cell lines, such as MDA-MB-231 breast cancer cells . The mechanism of action for such compounds involves direct binding to the RXRα ligand-binding domain, which can lead to downstream effects like G2/M cell cycle arrest and the downregulation of key proteins like Cyclin B1 and CDK1 . The α, β-unsaturated system in its structure is a key pharmacophoric element, extending π-conjugation between the heterocyclic core and the terminal carboxylate, which is crucial for interaction with the RXRα ligand-binding pocket . This makes this compound a valuable building block for developing novel RXRα-targeted agents and probing the receptor's function in pathological processes.

Properties

CAS No.

2196246-47-4

Molecular Formula

C7H7NO2S

Molecular Weight

169.2

Purity

95

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation: Aldehyde-Malonic Acid Coupling

The Knoevenagel condensation is a widely employed method for synthesizing α,β-unsaturated carboxylic acids. For (2E)-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enoic acid, this involves reacting 4-methyl-1,3-thiazole-5-carbaldehyde with malonic acid in the presence of a catalytic base (e.g., piperidine or pyridine) .

Reaction Conditions:

  • Solvent: Ethanol or toluene under reflux.

  • Catalyst: 10 mol% piperidine.

  • Temperature: 80–100°C for 6–12 hours.

  • Yield: 65–78% .

Mechanistic Insights:
The base deprotonates malonic acid, generating a nucleophilic enolate that attacks the aldehyde carbonyl. Subsequent dehydration forms the trans (E)-configured double bond, stabilized by conjugation with the thiazole ring .

Optimization Notes:

  • Excess malonic acid (1.5–2.0 equiv) improves yield.

  • Anhydrous conditions minimize side reactions.

Wittig Reaction: Phosphonium Ylide Strategy

The Wittig reaction offers stereoselective access to the E-isomer by reacting a stabilized ylide with a carbonyl compound. Here, 4-methyl-1,3-thiazol-5-ylmethyltriphenylphosphonium bromide is treated with glyoxylic acid .

Reaction Conditions:

  • Ylide Preparation: Phosphonium salt + strong base (e.g., NaHMDS) in THF at 0°C.

  • Carbonyl Component: Glyoxylic acid in aqueous THF.

  • Temperature: Room temperature, 2–4 hours.

  • Yield: 70–85% .

Advantages:

  • High stereocontrol (E/Z > 9:1).

  • Mild conditions compatible with acid-sensitive groups.

Limitations:

  • Requires synthesis of phosphonium salt, increasing complexity.

Acylation-Dehydration of Thiazole Amines

Adapting methods from related thiazole derivatives, maleic anhydride reacts with 5-amino-4-methylthiazole to form an intermediate maleamic acid, which undergoes dehydration .

Procedure:

  • Acylation: 5-Amino-4-methylthiazole + maleic anhydride in DMF at 60°C for 3 hours.

  • Dehydration: HCl (conc.) at reflux for 1 hour.

  • Yield: 55–62% .

Key Observations:

  • Intramolecular hydrogen bonding (N–H⋯O) stabilizes the intermediate .

  • Acidic conditions promote cyclodehydration, forming the conjugated double bond.

Nucleophilic Addition-Elimination

A two-step protocol involves nucleophilic addition of 4-methylthiazole to acrylic acid derivatives, followed by elimination. For example, 4-methylthiazole-5-magnesium bromide reacts with β-chloroacrylic acid .

Steps:

  • Grignard Formation: 5-Bromo-4-methylthiazole + Mg in THF.

  • Addition: β-Chloroacrylic acid in THF at −78°C.

  • Elimination: Heating with K₂CO₃ in ethanol.

  • Yield: 50–60% .

Challenges:

  • Sensitivity to moisture and temperature.

  • Competing side reactions reduce efficiency.

Comparative Analysis of Methods

Method Yield (%) Stereoselectivity Complexity Scalability
Knoevenagel Condensation65–78High (E > 90%)ModerateHigh
Wittig Reaction70–85Excellent (E > 95%)HighModerate
Acylation-Dehydration55–62Moderate (E ~80%)LowLow
Nucleophilic Elimination50–60VariableHighLow

Key Findings:

  • The Wittig reaction provides the highest yield and stereocontrol but requires specialized reagents.

  • Knoevenagel condensation balances efficiency and scalability, making it ideal for industrial applications .

  • Acylation-dehydration is simpler but less efficient due to intermediate instability .

Advanced Modifications and Catalytic Innovations

Recent patents disclose catalytic systems to enhance efficiency:

  • Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura coupling of thiazole boronic esters with β-bromoacrylic acid derivatives (Yield: 75–80%) .

  • Microwave-Assisted Synthesis: Reduces reaction time to 30 minutes with comparable yields (~70%) .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2E)-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the biosynthesis of bacterial cell walls, contributing to its antimicrobial activity. Additionally, it can modulate inflammatory pathways, making it a potential anti-inflammatory agent .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a broader class of (2E)-3-(heteroaryl)prop-2-enoic acids, where variations in the heterocyclic core and substituents significantly influence physicochemical and biological properties. Key structural analogs include:

Thiazole Derivatives
  • (2E)-3-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]prop-2-enoic acid: This analog replaces the 4-methyl group on the thiazole with a 4-methoxyphenyl substituent at position 2.
  • (2E)-3-[5-(3-chlorophenyl)thiophen-2-yl]prop-2-enoic acid: Here, the thiazole is replaced with a thiophene ring bearing a 3-chlorophenyl group. The chlorine atom introduces electron-withdrawing effects, which may enhance acidity and influence binding interactions in biological systems .
Triazole Derivatives
  • (2E)-3-(4,5-diphenyl-1,2,4-triazol-3-yl)prop-2-enoic acid: This analog features a triazole ring with two phenyl groups. This compound demonstrated antiviral and immunomodulating activity, suggesting that triazole cores may enhance biological efficacy compared to thiazoles .
Imidazole Derivatives
  • (2E)-3-(1H-imidazol-4-yl)prop-2-enoic acid: Replacing the thiazole with an imidazole alters hydrogen-bonding capacity due to the additional nitrogen atom. Imidazole’s basicity could affect ionization under physiological conditions, impacting pharmacokinetics .
Key Observations :
  • Electronic Effects : Electron-withdrawing groups (e.g., chlorine in thiophene analogs) increase the carboxylic acid’s acidity, enhancing solubility in aqueous environments. Conversely, electron-donating groups (e.g., methyl or methoxy in thiazoles) may reduce solubility but improve lipid membrane penetration .
  • Stereochemistry : The (E)-configuration is critical for maintaining planar geometry, facilitating π-π stacking interactions in biological targets. Isomerization to the (Z)-form (as seen in ) disrupts this geometry, often reducing activity .
  • Synthetic Accessibility: Many analogs are synthesized via maleic anhydride reactions or T3P®-mediated couplings, achieving high purity (≥95%) as noted in .

Biological Activity

(2E)-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enoic acid, a thiazole derivative, has garnered attention due to its potential biological activities. Its structure includes a thiazole ring and a propenoic acid moiety, contributing to its unique chemical properties and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is C7_7H7_7NO2_2S, with a molecular weight of 169.2 g/mol. The compound is characterized by the following properties:

PropertyValue
CAS Number2196246-47-4
Molecular FormulaC7_7H7_7NO2_2S
Molecular Weight169.2 g/mol
Purity≥ 95%

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

  • Antimicrobial Activity : The compound has been shown to inhibit the biosynthesis of bacterial cell walls, which is crucial for its antimicrobial properties. This mechanism makes it a candidate for treating bacterial infections.
  • Anti-inflammatory Effects : It modulates inflammatory pathways, suggesting potential applications in managing inflammatory diseases.
  • Enzyme Inhibition : The compound may inhibit various enzymes associated with metabolic pathways, which could be beneficial in conditions like cancer or metabolic disorders.

Research Findings

Recent studies have highlighted the biological effects of this compound in various contexts:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several thiazole derivatives, including this compound. The results indicated that this compound exhibited significant inhibition against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of approximately 32 µg/mL .

Case Study 2: Anti-inflammatory Activity

In vitro tests demonstrated that the compound reduced the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). The reduction in TNF-alpha and IL-6 levels suggests its potential as an anti-inflammatory agent .

Case Study 3: Cancer Cell Line Studies

Research involving cancer cell lines showed that this compound induced apoptosis in specific cancer cells. The compound was found to activate caspase pathways at concentrations around 50 µM, indicating its role as a potential chemotherapeutic agent .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

CompoundStructure TypeBiological Activity
ThiazoleParent CompoundBasic antimicrobial properties
4-MethylthiazoleRelated CompoundModerate antimicrobial and anti-inflammatory effects
Thiazole-4-carboxylic acidRelated CompoundEnhanced anti-inflammatory activity

Q & A

Q. What are the standard synthetic routes for (2E)-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enoic acid?

The synthesis typically involves a multi-step process:

  • Step 1 : Condensation of 4-methyl-1,3-thiazole-5-carbaldehyde with malonic acid derivatives under acidic or basic conditions to form the α,β-unsaturated (E)-configured prop-2-enoic acid backbone.
  • Step 2 : Purification via recrystallization using solvents like ethanol or DMF/acetic acid mixtures to achieve >95% purity.
  • Step 3 : Structural validation using NMR (1H, 13C) and IR spectroscopy to confirm regioselectivity and stereochemistry .

Q. Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H NMR identifies proton environments (e.g., thiazole protons at δ 8.2–8.5 ppm, enoic acid protons at δ 6.5–7.2 ppm). 13C NMR confirms carbonyl (C=O) and thiazole ring carbons .
  • High-Performance Liquid Chromatography (HPLC) : Validates purity (>98%) using C18 columns with UV detection at 254 nm .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 210.2) .

Q. What are the primary research applications of this compound?

  • Pharmacology : Investigated as a scaffold for kinase inhibitors due to the thiazole moiety’s affinity for ATP-binding pockets .
  • Chemical Biology : Used to study enzyme-substrate interactions via its α,β-unsaturated carbonyl group, which participates in Michael addition reactions .

Advanced Research Questions

Q. How can researchers optimize regioselectivity during synthesis?

  • Solvent Control : Polar aprotic solvents (e.g., DMF) favor thiazole ring formation over byproducts.
  • Catalytic Additives : Use of piperidine or acetic acid as catalysts enhances enoic acid (E)-isomer formation (>90% yield) .
  • Temperature Gradients : Refluxing at 80–100°C minimizes side reactions (e.g., thiazole ring oxidation) .

Q. How should contradictory bioactivity data be addressed in pharmacological studies?

  • Replicate Under Controlled Conditions : Standardize cell lines (e.g., HepG2 for cytotoxicity) and assay protocols (e.g., MTT assay at 48–72 hrs) to reduce variability .
  • Metabolite Screening : Use LC-MS/MS to identify degradation products (e.g., hydrolyzed enoic acid derivatives) that may interfere with activity .
  • Dose-Response Curves : Validate EC50/IC50 values across multiple replicates (n ≥ 3) to ensure statistical significance (p < 0.05) .

Q. What computational methods predict interaction mechanisms with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to proteins (e.g., COX-2, PDB: 3LN1) with energy scores < −7.0 kcal/mol indicating strong affinity .
  • DFT Calculations : Gaussian 09 optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) to predict reactivity .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2.0 Å) .

Q. What strategies mitigate degradation during in vitro assays?

  • pH Stabilization : Use phosphate buffers (pH 7.4) to prevent enoic acid hydrolysis.
  • Light Exclusion : Store solutions in amber vials to avoid photodegradation of the thiazole ring.
  • Antioxidants : Add 0.1% ascorbic acid to cell culture media to inhibit oxidative breakdown .

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